molecular formula C19H14N6O B2967105 2-oxo-4-(phenylamino)-5-((E)-((E)-(pyridin-3-ylmethylene)hydrazono)methyl)-1,2-dihydropyridine-3-carbonitrile CAS No. 689265-43-8

2-oxo-4-(phenylamino)-5-((E)-((E)-(pyridin-3-ylmethylene)hydrazono)methyl)-1,2-dihydropyridine-3-carbonitrile

Cat. No.: B2967105
CAS No.: 689265-43-8
M. Wt: 342.362
InChI Key: LDZQHCWVMNIZOL-YNPCZLEUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-oxo-4-(phenylamino)-5-((E)-((E)-(pyridin-3-ylmethylene)hydrazono)methyl)-1,2-dihydropyridine-3-carbonitrile is a multifaceted organic compound with significant relevance in medicinal chemistry and industrial applications. As a derivative of dihydropyridine, it displays a wide range of chemical behaviors and interactions, making it a valuable subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-4-(phenylamino)-5-((E)-((E)-(pyridin-3-ylmethylene)hydrazono)methyl)-1,2-dihydropyridine-3-carbonitrile typically involves multi-step organic reactions. The starting materials often include various substituted pyridines and hydrazones which undergo condensation reactions in the presence of suitable catalysts like Lewis acids.

Industrial Production Methods

For industrial scale production, the synthesis may involve optimizing the reaction conditions to enhance yield and purity. This often includes controlling the temperature, pH, and concentration of reactants and employing continuous flow techniques to streamline the process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo numerous reactions, including:

  • Oxidation: : Introducing oxygen to form oxo derivatives.

  • Reduction: : Adding hydrogen to reduce specific functional groups.

  • Substitution: : Replacing one functional group with another under controlled conditions.

Common Reagents and Conditions

Common reagents include:

  • Oxidizing agents: : Hydrogen peroxide, potassium permanganate.

  • Reducing agents: : Sodium borohydride, lithium aluminium hydride.

  • Catalysts: : Palladium, platinum complexes for substitution reactions.

Major Products

Major products can range from simple derivatives formed through substitution to complex ring systems achieved through multiple reaction steps, showing the compound's versatility.

Scientific Research Applications

2-oxo-4-(phenylamino)-5-((E)-((E)-(pyridin-3-ylmethylene)hydrazono)methyl)-1,2-dihydropyridine-3-carbonitrile finds application in several scientific domains:

  • Chemistry: : As an intermediate in organic synthesis and studying reaction mechanisms.

  • Biology: : Investigating biochemical pathways and as a ligand in enzyme studies.

  • Medicine: : Evaluated for potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

  • Industry: : Used in the development of novel materials and as a catalyst in various chemical processes.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity. Pathways involved could include signal transduction cascades or metabolic pathways, depending on the biological context.

Comparison with Similar Compounds

Compared to other dihydropyridine derivatives, 2-oxo-4-(phenylamino)-5-((E)-((E)-(pyridin-3-ylmethylene)hydrazono)methyl)-1,2-dihydropyridine-3-carbonitrile stands out due to its unique structural features and reactivity:

  • Similar Compounds: : Dihydropyridine-3-carbonitriles, Pyridinemethylene hydrazones.

  • Uniqueness: : Its ability to undergo diverse chemical transformations and its potential in various applications highlight its versatility.

Properties

IUPAC Name

4-anilino-2-oxo-5-[(E)-[(E)-pyridin-3-ylmethylidenehydrazinylidene]methyl]-1H-pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N6O/c20-9-17-18(25-16-6-2-1-3-7-16)15(12-22-19(17)26)13-24-23-11-14-5-4-8-21-10-14/h1-8,10-13H,(H2,22,25,26)/b23-11+,24-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDZQHCWVMNIZOL-YNPCZLEUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C(=O)NC=C2C=NN=CC3=CN=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NC2=C(C(=O)NC=C2/C=N/N=C/C3=CN=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.